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molecular formula C10H14N2O2S B087590 1-(Phenylsulfonyl)piperazine CAS No. 14172-55-5

1-(Phenylsulfonyl)piperazine

Cat. No. B087590
M. Wt: 226.3 g/mol
InChI Key: NANQJUFFKXWVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07550468B2

Procedure details

A solution of benzenesulfonyl chloride, piperazine and methanol allows us to obtain benzenesulfonyl piperazine. This product is dissolved into methanol and replaced with compound A (N-7-bromoethyl 3-isobutyl-1-methylxanthine) to obtain compound 21. By replacing the ethyl bromide with propyl bromide, compounds 22 and 23 can be produced. By replacing p-toluene-sulfonyl chloride or o-toluenesulfonyl chloride with benzenesulfonyl chloride, compounds 24, 25, or 26 may be produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7](Cl)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>CO>[C:1]1([S:7]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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